molecular formula C24H20N4O3 B2455580 N-(4-acetamidophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 941930-35-4

N-(4-acetamidophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2455580
CAS No.: 941930-35-4
M. Wt: 412.449
InChI Key: GMHAEUORSOALFN-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (CAS 941930-35-4) is a synthetic organic compound with a molecular formula of C24H20N4O3 and a molecular weight of 412.44 g/mol . This complex molecule is built on a dihydropyridazinone core, a heterocyclic structure known for its diverse biological activities, which is substituted at the 3-position with a naphthalen-2-yl group and at the 1-position with an acetamide linker connected to a 4-acetamidophenyl group . The specific spatial arrangement and electronic properties conferred by this multi-ring system make it a valuable scaffold in medicinal chemistry and drug discovery research. This compound is offered with a minimum purity of 90% and is available in quantities ranging from 1mg to 50mg for research applications . Pyridazinone derivatives analogous to this compound are investigated for their potential as inhibitors of key biological targets, such as phosphodiesterase 4 (PDE4), and are explored in therapeutic areas including oncology and immunology . The presence of the acetamide functionality and aromatic systems suggests potential for target interaction via hydrogen bonding and π-stacking, which can be leveraged in the design of novel bioactive molecules . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling and utilize appropriate personal protective equipment.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3/c1-16(29)25-20-8-10-21(11-9-20)26-23(30)15-28-24(31)13-12-22(27-28)19-7-6-17-4-2-3-5-18(17)14-19/h2-14H,15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHAEUORSOALFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article aims to synthesize existing knowledge on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural characteristics:

  • Chemical Formula : C_{19}H_{18}N_{4}O_{2}
  • Molecular Weight : 342.37 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. The following mechanisms have been proposed based on preliminary studies:

  • Caspase Activation : Similar to other compounds that activate procaspase-3, it may induce apoptosis in cancer cells by promoting caspase activation. This is crucial as caspases are key mediators in the apoptotic pathway .
  • Inhibition of Tumor Growth : The compound has shown potential in inhibiting the growth of various cancer cell lines, which suggests a role in disrupting cellular pathways that support tumor survival and proliferation.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress associated with cancer progression.

Cytotoxicity Studies

Biological evaluations have demonstrated significant cytotoxic effects of this compound against various human cancer cell lines. The following table summarizes the cytotoxicity findings:

Cell LineIC50 (µM)Reference
SW620 (Colon)5.0
PC-3 (Prostate)4.5
NCI-H23 (Lung)3.8

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key observations include:

  • Substituent Effects : Variations in substituents on the naphthalene or dihydropyridazine moieties can significantly alter biological activity, suggesting that specific functional groups enhance or diminish potency.
  • Hydrophobic Interactions : The presence of hydrophobic regions in the compound may facilitate better binding to target proteins involved in cancer pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds and provided insights into their potential applications:

  • In Vivo Studies : Research has indicated that compounds with similar structures can exhibit promising antitumor activity in animal models, highlighting their potential for further development into therapeutic agents .
  • Combination Therapies : Preliminary findings suggest that this compound may enhance the effects of existing chemotherapeutic agents when used in combination therapies.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(4-acetamidophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide. For instance, related compounds have demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . This suggests that the compound may interact with molecular targets involved in cancer progression.

Enzyme Inhibition Studies

The compound's structure suggests potential for enzyme inhibition, particularly as an inhibitor of enzymes relevant to diseases like diabetes and Alzheimer's. In silico studies have shown that similar compounds can act as inhibitors of α-glucosidase and acetylcholinesterase, which are critical targets in managing type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) . Such findings indicate that this compound could be further explored for its therapeutic applications in these areas.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyridazine ring and subsequent modifications to introduce the naphthalene moiety. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the aromatic rings can significantly influence biological activity. Research into similar compounds has shown that modifications can enhance binding affinity to target proteins or improve pharmacokinetic properties .

Data Table: Summary of Biological Activities

Activity TypeCell Lines/TargetsPercent Growth Inhibition (%)
AnticancerSNB-1986.61
AnticancerOVCAR-885.26
Enzyme Inhibitionα-glucosidaseTBD
Enzyme InhibitionAcetylcholinesteraseTBD

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, given its pyridazinone and naphthalene moieties?

Answer:
The synthesis of this compound requires careful optimization due to its heterocyclic pyridazinone ring and naphthalene substituent. A multi-step approach is typically employed:

Heterocycle Formation : The pyridazinone core can be synthesized via cyclocondensation of hydrazine derivatives with diketones or via oxidation of dihydropyridazines. For example, refluxing precursors in acetic anhydride (as in ) under controlled conditions promotes cyclization.

Acetamide Coupling : The naphthalene and acetamide groups can be introduced through nucleophilic acyl substitution or amide coupling reagents (e.g., EDC/HOBt).

Purification : Column chromatography or recrystallization from ethanol (as demonstrated in ) ensures high purity.
Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to avoid side reactions. Use anhydrous conditions to prevent hydrolysis of intermediates .

Basic: What analytical techniques are most reliable for structural confirmation of this compound?

Answer:
A combination of techniques is critical:

  • X-ray Crystallography : Resolves bond lengths, angles, and torsional conformations (e.g., nitro group twist in ). Ideal for confirming the dihydropyridazinone ring geometry .
  • NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., acetamide NH at ~8–10 ppm) and aromatic naphthalene signals.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C24H20N4O3 requires 428.15 g/mol).
  • LC-MS with Isotopic Standards : Isotope-labeled internal standards (e.g., 13C/15N analogs in ) enhance quantification accuracy in complex matrices .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from assay variability or environmental factors. Mitigation strategies include:

  • Standardized Assay Protocols : Replicate experiments under controlled conditions (pH, temperature, solvent).
  • Dose-Response Curves : Establish EC50/IC50 values across multiple concentrations to confirm potency trends.
  • Theoretical Validation : Link results to computational models (e.g., molecular docking) to verify target binding interactions. Cross-reference with structurally related compounds (e.g., ’s N-(4-hydroxyphenyl)acetamide derivatives) to identify pharmacophore requirements .

Advanced: What methodological approaches are recommended for stability studies under experimental conditions?

Answer:
Stability assessments should evaluate:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) or accelerated aging at 40–60°C.
  • Hydrolytic Degradation : Expose the compound to buffers (pH 1–13) and monitor degradation via HPLC.
  • Photostability : Use UV-Vis spectroscopy to detect photo-oxidation products.
  • Crystallinity Monitoring : Powder X-ray diffraction (PXRD) identifies polymorphic transitions.
    Documentation : Compare degradation profiles with reference standards (e.g., ’s safety protocols for similar acetamides) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (as per ’s first-aid measures for acetamide derivatives).
  • Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste.
  • Emergency Procedures : For skin/eye contact, rinse with water for 15 minutes ( ). Maintain SDS documentation on-site .

Advanced: How can structure-activity relationship (SAR) studies elucidate key pharmacophoric elements?

Answer:

  • Analog Synthesis : Modify substituents (e.g., naphthalene to phenyl in ) to assess impact on activity.
  • Computational Modeling : Perform DFT calculations to map electron density and identify hydrogen-bonding sites.
  • Biological Testing : Compare IC50 values against analogs (e.g., pyridazinone vs. pyrimidinone cores in ). Tabulate results:
ModificationActivity (IC50, nM)Notes
Naphthalene at C325 ± 3Enhanced hydrophobic binding
Methoxy substitution>1000Reduced solubility

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